

2-(4-Chlorophenyl)furan: Technical Profile and Synthesis Guide[1]

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)furan

CAS No.: 17221-37-3

Cat. No.: B2656800

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Executive Summary

2-(4-Chlorophenyl)furan (CAS: 17221-37-3) is a heteroaryl scaffold serving as a critical intermediate in the development of Colchicine Binding Site Inhibitors (CBSIs) targeting tubulin polymerization.[1] Characterized by a molecular weight of 178.62 g/mol, this compound functions as a bioisostere for biaryl systems, offering unique electronic properties due to the electron-rich furan ring conjugated with the electron-withdrawing chlorophenyl moiety. This guide outlines its physicochemical properties, a validated Suzuki-Miyaura synthesis protocol, and its role in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core structure consists of a furan ring substituted at the C2 position by a para-chlorophenyl group.[1] The presence of the chlorine atom at the para position enhances lipophilicity and metabolic stability against oxidation compared to the unsubstituted phenyl analog.

Table 1: Key Chemical Data

Property	Specification
IUPAC Name	2-(4-Chlorophenyl)furan
CAS Number	17221-37-3
Molecular Formula	C ₁₀ H ₇ ClO
Molecular Weight	178.62 g/mol
SMILES	ClC1=CC=C(C=C1)C2=CC=CO2
Physical State	Low-melting solid or oil (dependent on purity)
Storage	2–8°C, inert atmosphere (Argon/Nitrogen), protect from light
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water

Structural Analysis[1][11]

- **Electronic Effects:** The furan oxygen acts as a weak resonance donor, while the p-chloro substituent exerts an inductive electron-withdrawing effect.[1] This push-pull system makes the C5 position of the furan ring susceptible to electrophilic aromatic substitution, a key feature for further functionalization.
- **Spectroscopic Signature (Representative 1H NMR in CDCl₃):**
 - **Aromatic (Phenyl):**
~7.60 (d, 2H, ortho), ~7.35 (d, 2H, meta).
 - **Heteroaromatic (Furan):**[1][2]
~7.45 (d, H5), ~6.65 (d, H3), ~6.45 (dd, H4).

Synthesis Protocol: Suzuki-Miyaura Coupling

While historical methods like the Meerwein arylation exist, the Suzuki-Miyaura cross-coupling is the industry standard due to higher yields, milder conditions, and tolerance of the chloro-

substituent.[1]

Reaction Logic

The synthesis couples 2-furanylboronic acid with 1-bromo-4-chlorobenzene.[1]

- Why this route? 2-Bromofuran is chemically unstable and prone to polymerization.[1] Using the boronic acid of the furan and the aryl halide is more robust.
- Catalyst Choice:

is preferred for its reliability with aryl bromides.
- Base: Sodium carbonate (

) provides sufficient basicity to activate the boronic acid without deprotonating the furan ring.

Step-by-Step Methodology

Reagents:

- 1-Bromo-4-chlorobenzene (1.0 equiv)[1]
- 2-Furanylboronic acid (1.2 equiv)[1]
- (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[1]
- (2.0 equiv, dissolved in min. water)
- Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]

Protocol:

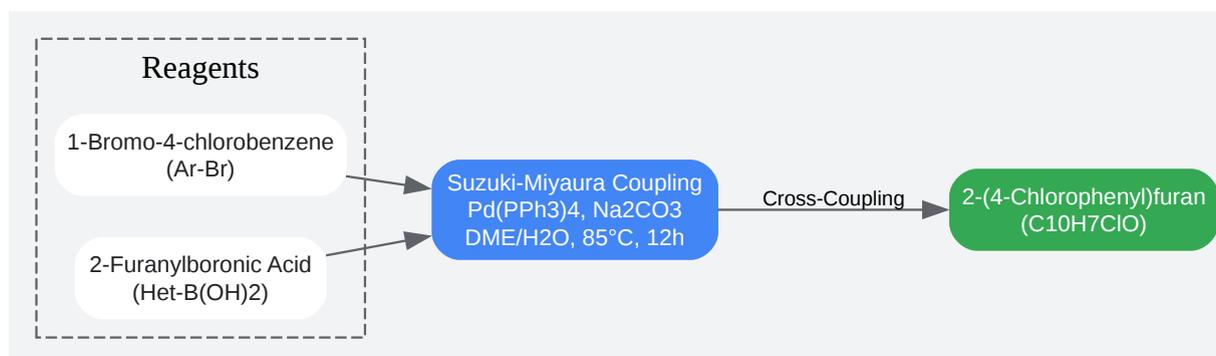
- Setup: Charge a flame-dried Schlenk flask with 1-bromo-4-chlorobenzene (e.g., 5.0 mmol) and

(0.25 mmol). Evacuate and backfill with Argon (

).

- Addition: Add degassed solvent (DME, 20 mL) via syringe. Stir until the catalyst is dissolved (yellow solution).
- Activation: Add 2-furanylboronic acid (6.0 mmol) followed by the aqueous solution (2M, 5 mL).
- Reflux: Heat the mixture to 85°C (oil bath) for 4–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
- Workup:
 - Cool to room temperature.[3]
 - Dilute with Ethyl Acetate (50 mL) and wash with water (mL) and brine (mL).
 - Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes 5% EtOAc/Hexanes.
- Validation: Verify product identity via ^1H NMR (presence of furan peaks) and MS (m/z 178/180 ratio of 3:1 for Cl isotope).

Synthesis Pathway Diagram[1][14]



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Caption: Palladium-catalyzed synthesis of **2-(4-chlorophenyl)furan** via Suzuki-Miyaura cross-coupling.

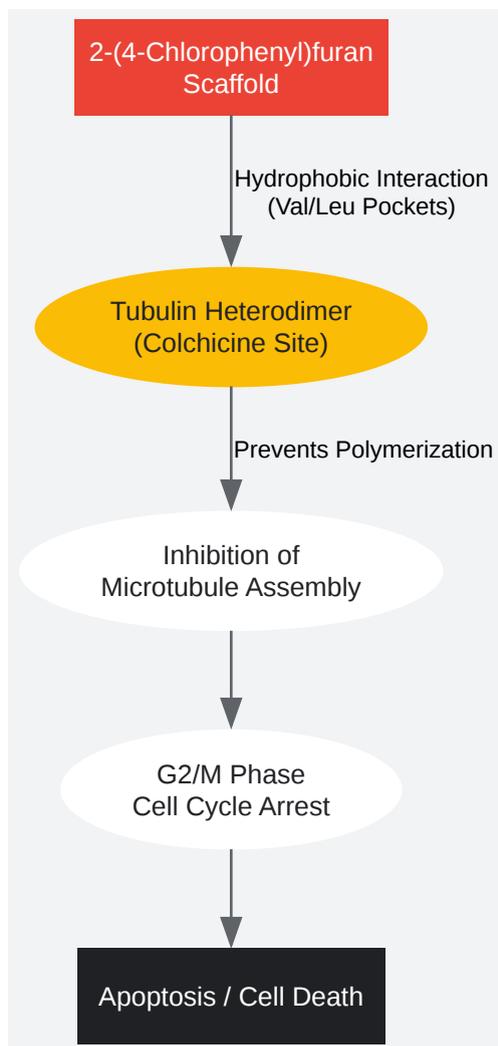
Applications in Drug Discovery

Tubulin Polymerization Inhibition

The **2-(4-chlorophenyl)furan** scaffold is a pharmacophore often explored as a Colchicine Binding Site Inhibitor (CBSI).[1]

- Mechanism: The biaryl-like structure mimics the A and C rings of colchicine.[1] The furan oxygen can act as a hydrogen bond acceptor, while the chlorophenyl group occupies a hydrophobic pocket (Valine/Leucine residues) within the tubulin -subunit.
- Advantages: Unlike the tropolone ring of colchicine, the furan ring is less prone to metabolic degradation and offers vectors for substitution (e.g., at C5) to improve solubility.

Biological Pathway Diagram[1]



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Caption: Mechanism of action for furan-based CBSIs leading to mitotic arrest.

Safety & Handling (SDS Summary)

- Hazards:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid dust/aerosol formation.

- Stability: Furan derivatives can be sensitive to light and air (oxidation to ring-opened dicarbonyls).[1] Store under inert gas at low temperature (2-8°C).

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